[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine
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Overview
Description
[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine is a chemical compound with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol This compound is known for its unique structure, which includes a quinazoline ring system substituted with a chloro group and a dimethylamine moiety
Preparation Methods
The synthesis of [(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine involves several steps. One common synthetic route includes the reaction of 4-chloroquinazoline with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of tetrahydroquinazoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine can be compared with other quinazoline derivatives, such as:
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine: Similar structure but lacks the methyl group on the quinazoline ring.
2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine hydrochloride: Contains an additional ethylamine group.
4-Chloro-2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline: Includes a piperazine ring.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H16ClN3 |
---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
1-(4-chloro-5,6,7,8-tetrahydroquinazolin-2-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H16ClN3/c1-15(2)7-10-13-9-6-4-3-5-8(9)11(12)14-10/h3-7H2,1-2H3 |
InChI Key |
KICMEZTWXDGVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC2=C(CCCC2)C(=N1)Cl |
Origin of Product |
United States |
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